molecular formula C8H4N2O2 B1218488 2,3-Dicyanohydroquinone CAS No. 4733-50-0

2,3-Dicyanohydroquinone

Cat. No.: B1218488
CAS No.: 4733-50-0
M. Wt: 160.13 g/mol
InChI Key: MPAIWVOBMLSHQA-UHFFFAOYSA-N
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Description

2,3-Dicyanohydroquinone, also known as this compound, is a useful research compound. Its molecular formula is C8H4N2O2 and its molecular weight is 160.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43554. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enhanced Lipid Detection in Biological Tissues : DCH has been optimized as a matrix for positive-ion MALDI-MS imaging. This application significantly enhances lipid detection and imaging in biological tissues. Its properties, such as strong ultraviolet absorption, low volatility, chemical stability, and high ionization efficiency, make it suitable for lipid detection (Liu et al., 2019).

  • Fluorescence pH Detection in Two-Photon Excitation Microscopy : DCHQ, a derivative of DCH, serves as an emission ratiometric probe for pH detection in vitro and in fibroblast cells using two-photon excitation fluorescence microscopy (TPEFM). This application is significant for pH measurement in biological studies (JÖBSIS et al., 2005).

  • Liquid Crystal Derivatives for Display Technologies : Derivatives of DCH have been synthesized for use in liquid crystal technologies. These compounds exhibit strong negative dielectric anisotropy, making them suitable for nematic mixtures in display devices (Inukai et al., 1983).

  • Catalyst in Chemical Synthesis : DCH derivatives, such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), are used as catalysts in chemical reactions. For instance, DDQ catalyzes the preparation of N-tetrahydropyranylbenzazoles and other nitrogen-containing compounds, which are significant in pharmaceutical and chemical industries (Eynde et al., 1995).

  • Intracellular pH Measurement : DCH is used in a protocol to measure intracellular pH (pHi) of cells. The dye form of DCH passes through the plasma membrane, is cleaved by cellular esterases, and its fluorescence spectrum changes depending on the intracellular pH (Fox, 2000).

  • Antimicrobial and Fungicidal Activity : Certain derivatives of DCH, such as 2,3-dichloro-1,4-naphthoquinone aminopyrazole derivatives, have been studied for their antimicrobial and fungicidal activities. These compounds exhibit high activity against certain test cultures, demonstrating potential in medical and pharmaceutical applications (Polish et al., 2019).

  • Electrocatalyst in Virtual Hydrogen Storage : DDQ, a derivative of DCH, serves as an electrocatalyst in virtual hydrogen storage by aiding in the removal of a hydrogen equivalent from an amine. This application is significant in the field of energy storage and conversion (Luca et al., 2011).

Mechanism of Action

Target of Action

2,3-Dicyanohydroquinone, also known as 3,6-Dihydroxyphthalonitrile, is a versatile compound that primarily targets activated C–H bonds and saturated C–C, C–O, and C–N bonds . These bonds are crucial in various biochemical reactions and molecular structures.

Mode of Action

The compound mediates hydride transfer reactions, a type of redox reaction, and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . This ability to accept and donate electrons allows it to interact with its targets and induce changes in their state.

Biochemical Pathways

The compound’s interaction with its targets leads to the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . These reactions can affect various biochemical pathways, particularly those involving the synthesis and degradation of organic compounds.

Pharmacokinetics

Its solubility in hot water suggests that it may have good bioavailability.

Result of Action

The compound’s action results in the generation of new bonds and the transformation of molecular structures . For example, it has been used in the synthesis of phthalonitrile-3,6-ditriflate . It also serves as a fluorescent dye, aiding in the determination of intracellular pH and calcium in avian neural crest cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and effectiveness as an oxidant can be affected by the presence of other substances, temperature, and pH . .

Safety and Hazards

2,3-Dicyanohydroquinone is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

2,3-Dicyanohydroquinone has been optimized for use as a new matrix for positive-ion MALDI-MS imaging, providing enhanced lipid detection and imaging in biological tissues . It has also been used as a versatile monomer for resins with very high thermal stability .

Biochemical Analysis

Biochemical Properties

2,3-Dicyanohydroquinone plays a significant role in biochemical reactions, particularly in the synthesis of phthalonitrile-3,6-ditriflate . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a matrix for positive-ion MALDI-MS imaging, enhancing the detection and imaging of lipids in biological tissues . The interactions of this compound with these biomolecules are primarily based on its strong ultraviolet absorption, low volatility, and high ionization efficiency .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by enhancing lipid detection and imaging in biological tissues . This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its application in MALDI-MS imaging has provided insights into the distribution and localization of lipids within cells, thereby impacting our understanding of cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s strong ultraviolet absorption and high ionization efficiency enable it to interact effectively with lipids and other biomolecules, facilitating their detection and imaging . Additionally, its chemical stability and low volatility contribute to its effectiveness in these processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its chemical stability, which ensures consistent performance in various applications Its stability and degradation over long-term use have not been extensively studied

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of phthalonitrile-3,6-ditriflate highlights its involvement in metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Its strong ultraviolet absorption and high ionization efficiency facilitate its localization and accumulation in specific cellular compartments . These properties enable its effective use in imaging and detection applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within cells . This localization is crucial for its role in enhancing lipid detection and imaging, providing valuable insights into cellular processes.

Properties

IUPAC Name

3,6-dihydroxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4N2O2/c9-3-5-6(4-10)8(12)2-1-7(5)11/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAIWVOBMLSHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197109
Record name 2,3-Dicyanohydroquinone
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Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4733-50-0
Record name 3,6-Dihydroxy-1,2-benzenedicarbonitrile
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Record name 2,3-Dicyanohydroquinone
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Record name 2,3-Dicyanohydroquinone
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Record name 2,3-Dicyanohydroquinone
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Record name 3,6-dihydroxyphthalonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-dicyanohydroquinone?

A1: The molecular formula of this compound is C8H4N2O2, and its molecular weight is 160.13 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound. These include:

  • Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule. []
  • Raman Spectroscopy: Offers complementary information to FTIR, particularly useful for studying vibrational modes. []
  • Nuclear Magnetic Resonance (NMR): Provides detailed insights into the structure and bonding of the molecule. []
  • UV-Vis Spectroscopy: Used to study the electronic transitions within the molecule, particularly useful for characterizing phthalocyanine derivatives. []

Q3: Is this compound stable under ambient conditions?

A3: this compound exhibits super chemical stability, making it suitable for various applications. []

Q4: What is the thermal stability of this compound and its derivatives?

A4: this compound can be used to synthesize resins with very high thermal stability. [] Additionally, its derivatives, like zinc phthalocyanines with thienyl substituents, show perfect stability according to thermogravimetric analysis (TGA). []

Q5: What are the primary applications of this compound?

A5: this compound serves as a crucial precursor in various applications:

  • Phthalocyanine Synthesis: It is widely used as a starting material for synthesizing phthalocyanine derivatives. [, , , ]
  • Resins: It serves as a versatile monomer for producing resins with enhanced thermal stability. []
  • MALDI-MS Imaging Matrix: It acts as a novel matrix for positive-ion Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging, enhancing lipid detection in biological tissues. []
  • Liquid Crystals: Derivatives of this compound have been investigated for their liquid crystalline properties, particularly for their strong negative dielectric anisotropy. []

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound itself might not act as a catalyst, it's a substrate for enzymes like Rhus vernicifera laccase. This enzyme catalyzes the oxidation of this compound derivatives. [, ]

Q7: How do metal ions affect the enzymatic oxidation of this compound derivatives?

A7: Metal ions like Hg2+ and Pd2+ can interact with Rhus vernicifera laccase, influencing its catalytic activity towards this compound derivatives. These interactions can lead to either activation or inhibition of the enzyme, depending on the metal ion concentration and the duration of interaction. [, ]

Q8: How do structural modifications of this compound affect the properties of its derivatives?

A8: Substitutions on the benzene ring of this compound can significantly impact the properties of its derivatives, especially phthalocyanines.

  • Spectral Properties: Introduction of S-aryl groups at non-peripheral positions in phthalocyanines leads to a bathochromic shift in the Q-band absorption, moving it closer to the infrared region. []
  • Solubility: Glycosylation of this compound with galactose leads to water-soluble phthalocyanine derivatives. []
  • Strain and Liquid Crystallinity: Non-peripheral S-aryl substitutions can induce high strain in phthalocyanines, potentially disrupting their liquid crystal properties. []

Q9: Have computational methods been used to study this compound?

A9: Computational methods are likely utilized to study this compound and its derivatives, particularly in the context of phthalocyanine design and property prediction. These methods could include:

    Q10: What analytical methods are employed to characterize and quantify this compound?

    A10: Various analytical techniques are employed, including:

    • Spectroscopy: FTIR, Raman, NMR, and UV-Vis spectroscopy are commonly used for structural characterization. [, ]
    • Mass Spectrometry: Methods like MALDI-MS are utilized for analysis and imaging of lipids in biological tissues using this compound as a matrix. []
    • Electrochemical Techniques: Cyclic Voltammetry (CV) is used to determine the HOMO and LUMO energy levels of phthalocyanine derivatives. []

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